N-(2,3-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine
Description
N-(2,3-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine is a heterocyclic aromatic compound featuring a pyrazole ring substituted with a methyl group at the 1-position and an amine group at the 4-position, directly bonded to a 2,3-difluorophenyl moiety.
Properties
Molecular Formula |
C10H9F2N3 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
N-(2,3-difluorophenyl)-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C10H9F2N3/c1-15-6-7(5-13-15)14-9-4-2-3-8(11)10(9)12/h2-6,14H,1H3 |
InChI Key |
WQEHLZVYAWPMNN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 2,3-difluoroaniline with 1-methyl-1H-pyrazol-4-carboxylic acid or its derivatives. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any nitro groups to amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2,3-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-(2,3-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
a. N-(2,3-Difluorobenzyl)-1-methyl-1H-pyrazol-4-amine (CAS 1006472-90-7)
- Molecular Formula : C₁₂H₁₃F₂N₃
- Molar Mass : 237.25 g/mol
- Key Differences : Incorporates a benzyl (CH₂) spacer between the difluorophenyl and amine groups, making it a secondary amine. This increases molecular weight and lipophilicity compared to the target compound.
- Implications : The benzyl group may enhance membrane permeability but reduce solubility in aqueous media. This structural variation could influence pharmacokinetic profiles in drug development .
b. N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Molecular Formula : C₁₂H₁₄N₄ (inferred)
- Synthesis : Prepared via Ullmann-type coupling using copper(I) bromide and cesium carbonate, yielding 17.9% .
- Physical Properties : Melting point 104–107°C; characterized by ¹H/¹³C NMR and HRMS.
- Key Differences: Replaces the difluorophenyl group with a pyridinyl moiety and introduces a cyclopropylamine substituent.
c. Goxalapladib (CAS 412950-27-7)
- Structure : Complex molecule containing a 2,3-difluorophenylethyl group linked to a naphthyridine core.
- Application : Used in atherosclerosis treatment, highlighting the therapeutic relevance of difluorophenyl motifs in medicinal chemistry.
- Key Differences: The extended structure and additional functional groups (e.g., piperidine, trifluoromethyl biphenyl) contrast sharply with the simplicity of the target compound, underscoring divergent applications (drug vs.
Biological Activity
N-(2,3-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and promising biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₈F₂N₄. The presence of two fluorine atoms contributes to its enhanced stability and biological activity. The compound features a pyrazole ring substituted with a 2,3-difluorophenyl group, which is crucial for its interaction with biological targets.
1. Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. It has been studied for its ability to inhibit various enzymes involved in inflammatory processes. For instance, it shows potential in inhibiting inducible nitric oxide synthase (iNOS), which plays a critical role in inflammatory responses.
2. Binding Affinity
The fluorine atoms in the compound enhance its binding affinity to biological targets through strong hydrogen bonds and van der Waals interactions. This property is essential for developing therapeutic agents aimed at specific molecular targets.
Anti-inflammatory Activity
This compound has demonstrated anti-inflammatory effects in various studies. It has been shown to reduce nitric oxide production in macrophage-like cells, indicating its potential as an anti-inflammatory agent.
Anticancer Properties
Similar compounds have exhibited anticancer activities, suggesting that this compound may also possess such properties. Its structural similarity to known anticancer agents positions it as a candidate for further investigation in cancer therapy.
Case Studies and Research Findings
Several studies have investigated the biological activity of related pyrazole compounds, providing insights into the potential of this compound:
Future Directions
The unique properties of this compound suggest several avenues for future research:
- Drug Development : Further exploration of its anti-inflammatory and anticancer potential could lead to new therapeutic agents.
- Structural Optimization : Modifying the compound's structure may enhance its efficacy and specificity towards biological targets.
- Mechanistic Studies : Detailed investigations into its mechanisms of action will provide insights into how it interacts with specific enzymes and pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
